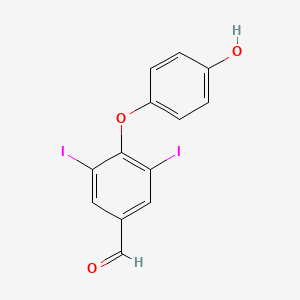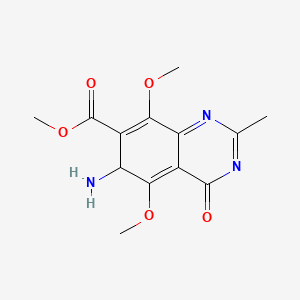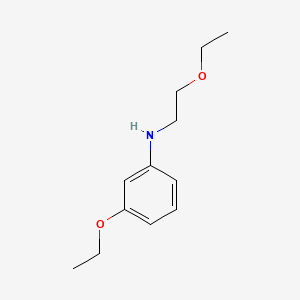
3,5-Diiodo Thyroaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo Thyroaldehyde is an organic compound characterized by the presence of hydroxy, phenoxy, and diiodo functional groups attached to a benzaldehyde core
Applications De Recherche Scientifique
3,5-Diiodo Thyroaldehyde has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 3,5-Diiodo Thyroaldehyde are the nuclear thyroid hormone receptors (THRs) . These receptors play a critical role in differentiation, growth, and metabolism . The compound also targets mitochondria and bioenergetic mechanisms .
Mode of Action
3,5-Diiodo Thyroaldehyde interacts with its targets in several ways. It can bind directly to DNA, indirectly to DNA, or without DNA binding through THRs . It also acts in a THR-independent manner . The compound is known to stimulate the TR-beta receptor for thyroid hormones, thus increasing energy expenditure .
Biochemical Pathways
The compound affects various biochemical pathways. It modulates energy and lipid metabolism , and it has been observed to rapidly induce hepatic oxygen consumption and oxidative capacity . It also exerts thyromimetic effects on the hypothalamus-pituitary-thyroid axis .
Pharmacokinetics
It is known that the compound can suppress thyroid function, resulting in lower concentrations of t4 and t3 in serum and liver . It also increases type I-deiodinase activity .
Result of Action
The action of 3,5-Diiodo Thyroaldehyde results in several molecular and cellular effects. It reduces hepatic triglyceride and serum cholesterol concentrations, reflecting enhanced lipid metabolism . It also increases metabolic rate and reduces different fat depots . These effects are compromised by increased food intake, preventing significant body weight loss .
Action Environment
The action, efficacy, and stability of 3,5-Diiodo Thyroaldehyde can be influenced by various environmental factors. For instance, the compound’s effects can vary depending on the biochemical or physiological assay used .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo Thyroaldehyde typically involves the iodination of a hydroxyphenoxybenzaldehyde precursor. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atoms at the desired positions on the benzaldehyde ring .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodo Thyroaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid.
Reduction: 4-(4-Hydroxyphenoxy)-3,5-diiodobenzyl alcohol.
Substitution: 4-(4-Hydroxyphenoxy)-3,5-diazidobenzaldehyde.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
- 4-Hydroxyphenoxyacetic acid
- 3-(3,5-Diiodo-4-hydroxyphenoxy)phenol
Uniqueness
3,5-Diiodo Thyroaldehyde is unique due to the presence of both hydroxy and phenoxy groups along with two iodine atoms on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-(4-hydroxyphenoxy)-3,5-diiodobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8I2O3/c14-11-5-8(7-16)6-12(15)13(11)18-10-3-1-9(17)2-4-10/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQONMRPJGSIJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8I2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747687 |
Source


|
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2828-49-1 |
Source


|
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)





